4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a diphenylpent-2-yn-1-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with acetylene derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating cellular processes and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other reactions.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction to detect indoles.
4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications .
Uniqueness
4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and diphenyl groups enhances its versatility in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
16628-28-7 |
---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4g/mol |
IUPAC-Name |
4-(dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-19(2,21(3)4)15-16-20(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,22H,1-4H3 |
InChI-Schlüssel |
KTXWRKQUMWUENJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Kanonische SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Löslichkeit |
44 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.